Enantiomeric Purity and Yield Comparison with Racemic Solketal
The (S)-enantiomer (CAS 32233-43-5) can be obtained via a double kinetic resolution strategy, achieving an enantiomeric excess (ee) of 95% with a total isolated yield of >30% from the racemate [1]. This represents a significant improvement over single-resolution methods, which typically yield lower ee or require more extensive purification.
| Evidence Dimension | Enantiomeric excess (ee) and isolated yield from racemic solketal |
|---|---|
| Target Compound Data | 95% ee; >30% total isolated yield |
| Comparator Or Baseline | Racemic solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) |
| Quantified Difference | Achieves 95% ee from racemate via double kinetic resolution, compared to lower ee from single-step resolutions. |
| Conditions | Lipase AK-catalyzed alcoholysis and acylation in organic solvents, followed by a double kinetic resolution sequence (enzymatic acylation-chemical saponification-enzymatic acylation). |
Why This Matters
For procurement, this demonstrates that while the (S)-enantiomer is derived from the cheaper racemate, its production requires a specialized enzymatic resolution, justifying its higher cost and ensuring high enantiopurity for stereospecific applications.
- [1] Jurczak, J., et al. (1997). Optimized double kinetic resolution for the preparation of (S)-solketal. Tetrahedron: Asymmetry, 8(6), 923-933. View Source
